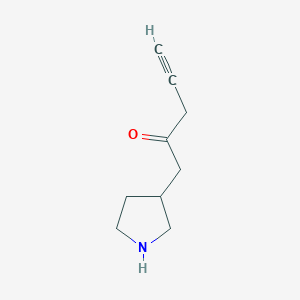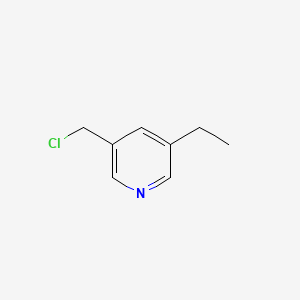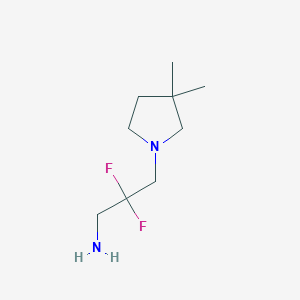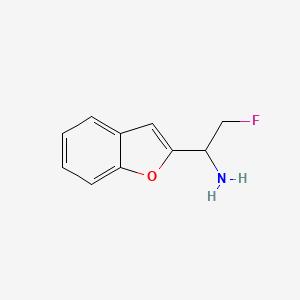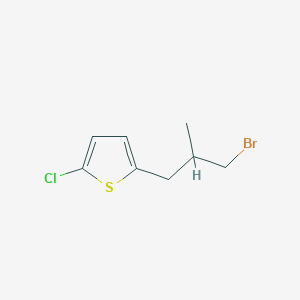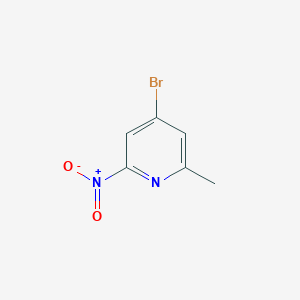
4-Bromo-2-methyl-6-nitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-methyl-6-nitropyridine is an organic compound with the molecular formula C6H5BrN2O2 It is a derivative of pyridine, characterized by the presence of bromine, methyl, and nitro functional groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-methyl-6-nitropyridine typically involves multiple steps. One common method includes the following steps :
Condensation Reaction: Diethyl malonate reacts with an alkali metal to generate a salt, which is then reacted with a toluene solution of 2-chloro-4-nitropyridine. This condensation reaction is followed by decarboxylation under acidic conditions to obtain 2-methyl-4-nitropyridine.
Hydrogenation Reduction: The 2-methyl-4-nitropyridine undergoes hydrogenation reduction in the presence of a palladium on carbon (Pd/C) catalyst using methanol as a solvent. This step yields 2-methyl-4-aminopyridine.
Bromination: The 2-methyl-4-aminopyridine is first reacted with an acid to generate a salt. This salt is then cooled to -10 to 0°C, and bromine is added dropwise. Following this, a sodium nitrite water solution is added, and the pH of the solution is adjusted to alkalinity. The final product, this compound, is obtained through extraction, drying, and concentration.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions: 4-Bromo-2-methyl-6-nitropyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Various substituted pyridines depending on the nucleophile used.
Reduction: 4-Bromo-2-methyl-6-aminopyridine.
Oxidation: 4-Bromo-2-carboxy-6-nitropyridine.
科学的研究の応用
4-Bromo-2-methyl-6-nitropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a building block for bioactive molecules.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 4-Bromo-2-methyl-6-nitropyridine depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions, allowing the compound to modify biological molecules or act as a precursor in synthetic pathways.
類似化合物との比較
- 2-Bromo-6-methyl-4-nitropyridine
- 6-Bromo-2-methyl-3-nitropyridine
- 2-Bromo-5-nitropyridine
Comparison: 4-Bromo-2-methyl-6-nitropyridine is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions. For instance, the presence of the nitro group at the 6-position and the bromine at the 4-position can lead to different chemical behavior compared to other isomers. This unique arrangement can make it more suitable for certain applications, such as targeted synthesis in medicinal chemistry or specific industrial processes.
特性
分子式 |
C6H5BrN2O2 |
|---|---|
分子量 |
217.02 g/mol |
IUPAC名 |
4-bromo-2-methyl-6-nitropyridine |
InChI |
InChI=1S/C6H5BrN2O2/c1-4-2-5(7)3-6(8-4)9(10)11/h2-3H,1H3 |
InChIキー |
RLEPXCPOCFPDLK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=N1)[N+](=O)[O-])Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S)-1-[4-(3-methylbutoxy)phenyl]ethanol](/img/structure/B13156713.png)
![(2S)-N-[(4R,6S)-1-[[(2S)-1-[[1-[[1-[[(E)-1-[[(2S)-1-[[1-[[1-[3-[2-hydroxyethyl(methyl)amino]prop-1-en-2-ylamino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopent-2-en-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4,6-dimethyl-1,8-dioxodecan-2-yl]-1-[(2R)-2-methyldecanoyl]pyrrolidine-2-carboxamide](/img/structure/B13156721.png)

![1-Methyl-1-azaspiro[4.4]nonan-4-amine](/img/structure/B13156729.png)
